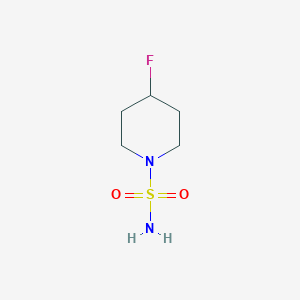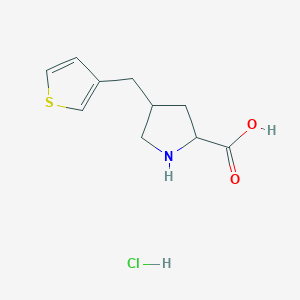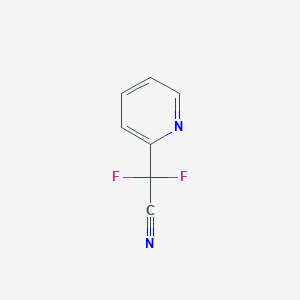
Difluoro(pyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineacetonitrile, alpha,alpha-difluoro- is a chemical compound with the molecular formula C7H5F2N It is a derivative of 2-pyridineacetonitrile, where two hydrogen atoms on the alpha carbon are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetonitrile, alpha,alpha-difluoro- typically involves the introduction of fluorine atoms into the 2-pyridineacetonitrile structure. One common method is the fluorination of 2-pyridineacetonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridineacetonitrile, alpha,alpha-difluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridineacetonitrile, alpha,alpha-difluoro- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.
Applications De Recherche Scientifique
2-Pyridineacetonitrile, alpha,alpha-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of 2-Pyridineacetonitrile, alpha,alpha-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also affect the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineacetonitrile: The parent compound without the fluorine atoms.
2-Pyridineacetonitrile, alpha-fluoro-: A derivative with one fluorine atom on the alpha carbon.
2-Pyridineacetonitrile, alpha,alpha-dichloro-: A derivative with chlorine atoms instead of fluorine.
Uniqueness
2-Pyridineacetonitrile, alpha,alpha-difluoro- is unique due to the presence of two fluorine atoms on the alpha carbon. This fluorination can significantly alter the compound’s chemical and physical properties, such as increased lipophilicity, metabolic stability, and altered electronic effects. These unique properties make it a valuable compound in various applications, particularly in drug design and material science.
Propriétés
Numéro CAS |
1159512-42-1 |
|---|---|
Formule moléculaire |
C7H4F2N2 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2,2-difluoro-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H |
Clé InChI |
KFERDEOMWCDUCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C#N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


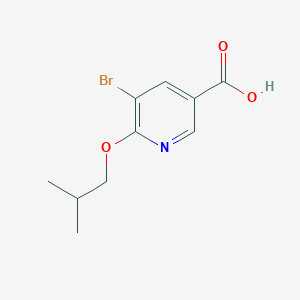
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
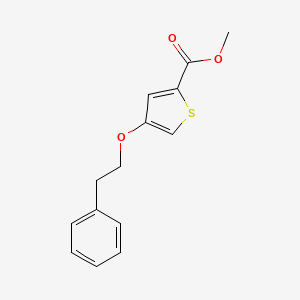
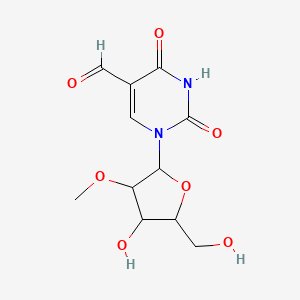
methanone](/img/structure/B15090965.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)
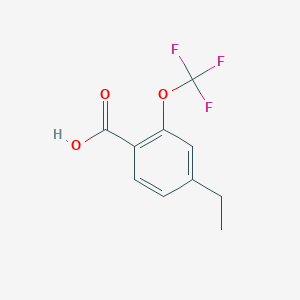
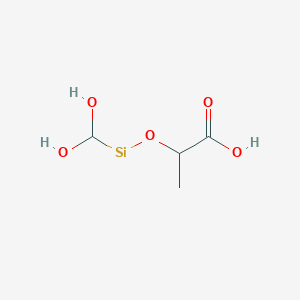
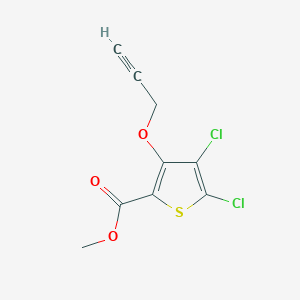
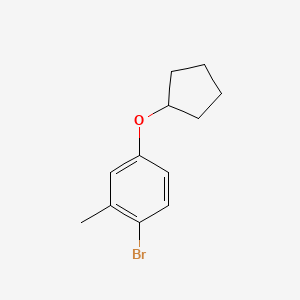
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
